N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as ethyl, methyl, and oxadiazole moieties. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Substituents: The ethyl, methyl, and oxadiazole groups are introduced through reactions such as alkylation (using alkyl halides), acylation (using acyl chlorides or anhydrides), and cyclization (to form the oxadiazole ring).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~4~-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other pyrazolopyridine derivatives, such as:
Uniqueness
The uniqueness of N4-ETHYL-1,3-DIMETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-ethyl-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-6-28(12-19-14(3)25-30-26-19)22(29)17-11-18(16-9-7-13(2)8-10-16)23-21-20(17)15(4)24-27(21)5/h7-11H,6,12H2,1-5H3 |
InChI Key |
UANUEBCUTTYFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.